Erysotrin

Description

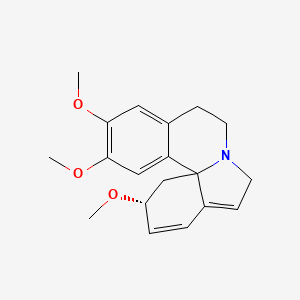

Erysotrin (CAS: 27740-43-8) is an alkaloid belonging to the erythrinan class of compounds, characterized by a 1H-indolo[7a,1-a]isoquinoline backbone with three methoxy groups at positions 3, 15, and 16 (Table 1). Its molecular formula is C₁₉H₂₃NO₃, and it exhibits structural similarities to other erythrinan derivatives, such as Erysopine hydrochloride.

Properties

Molecular Formula |

C19H23NO3 |

|---|---|

Molecular Weight |

313.4 g/mol |

IUPAC Name |

(2R)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline |

InChI |

InChI=1S/C19H23NO3/c1-21-15-5-4-14-7-9-20-8-6-13-10-17(22-2)18(23-3)11-16(13)19(14,20)12-15/h4-5,7,10-11,15H,6,8-9,12H2,1-3H3/t15-,19?/m0/s1 |

InChI Key |

WXVSPYOOFCCEII-FUKCDUGKSA-N |

Isomeric SMILES |

CO[C@@H]1CC23C(=CCN2CCC4=CC(=C(C=C34)OC)OC)C=C1 |

Canonical SMILES |

COC1CC23C(=CCN2CCC4=CC(=C(C=C34)OC)OC)C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Chemical Properties of Erysotrin and Comparable Compounds

| Compound Name | CAS Number | Molecular Formula | Substituents | Key Structural Features |

|---|---|---|---|---|

| This compound | 27740-43-8 | C₁₉H₂₃NO₃ | 3,15,16-trimethoxy | Indolo-isoquinoline backbone |

| Erysopine hydrochloride | 63938-28-3 | C₁₇H₁₉NO₃·ClH | 3-methoxy, hydrochloride salt | Dehydro groups at positions 1,2,6,7 |

Structural and Functional Comparison with Similar Compounds

This compound vs. Erysopine Hydrochloride

Structural Differences :

- This compound has three methoxy groups (positions 3, 15, 16) compared to Erysopine’s single methoxy group (position 3) .

- Erysopine is a hydrochloride salt , enhancing its solubility in polar solvents, whereas this compound’s neutral trimethoxy structure may favor lipid solubility.

- Erysopine contains dehydro groups (1,2,6,7-tetradehydro), which reduce aromaticity and may increase reactivity compared to this compound’s fully saturated backbone.

- Erysopine’s hydrochloride salt form may confer advantages in aqueous solubility, making it more suitable for intravenous formulations.

Broader Comparison with Erythrinan Alkaloids

- Methoxy Substitutions : Compounds with multiple methoxy groups (e.g., this compound) are more likely to exhibit CYP450 enzyme interactions due to electron-rich aromatic systems, affecting metabolic stability .

- Salt Forms vs. Free Bases : Salt forms (e.g., Erysopine hydrochloride) typically exhibit higher crystallinity and stability under acidic conditions, whereas free bases (e.g., this compound) may be more volatile or prone to oxidation .

Research Findings and Data Gaps

Key Observations from Structural Data

- Molecular Weight and Polarity :

- This compound’s molecular weight (329.4 g/mol) is higher than Erysopine’s free base (289.3 g/mol), which may influence diffusion rates across biological barriers.

- The logP value (predicted) for this compound is likely higher than Erysopine due to its additional methoxy groups, suggesting divergent pharmacokinetic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.